N-Methyl-4-(methylsulfonyl)aniline
Overview
Description
N-Methyl-4-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S. It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a methylsulfonyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(methylsulfonyl)aniline typically involves the methylation of 4-(methylsulfonyl)aniline. One common method is the reaction of 4-(methylsulfonyl)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-Methyl-4-(methylsulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory properties.
Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-4-(methylsulfonyl)aniline involves its interaction with specific molecular targets. For instance, its derivatives have been studied for their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation. The compound’s sulfonyl group is crucial for binding to the active site of the enzyme, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)aniline: Lacks the N-methyl group but shares the sulfonyl substitution.
N-Methylaniline: Lacks the sulfonyl group but has the N-methyl substitution.
4-Methylaniline: Lacks both the N-methyl and sulfonyl groups but has a methyl group on the aromatic ring.
Uniqueness
N-Methyl-4-(methylsulfonyl)aniline is unique due to the presence of both the N-methyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
N-methyl-4-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9-7-3-5-8(6-4-7)12(2,10)11/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEYQVCVGXCQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566269 | |
Record name | 4-(Methanesulfonyl)-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119871-25-9 | |
Record name | 4-(Methanesulfonyl)-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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